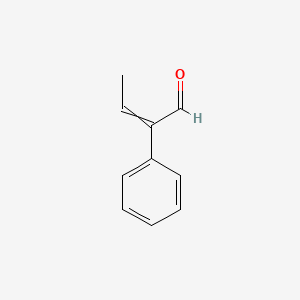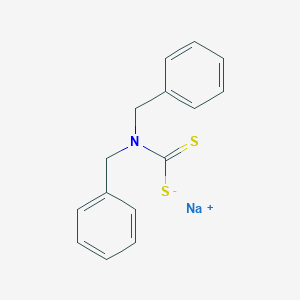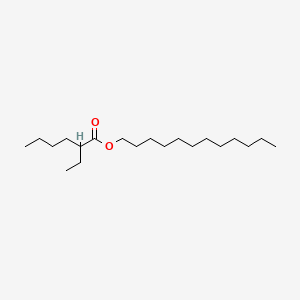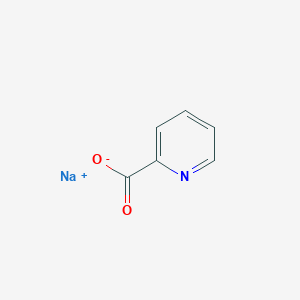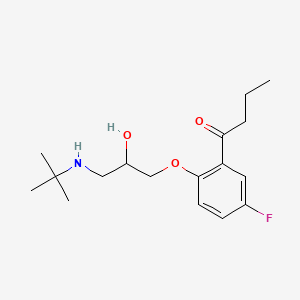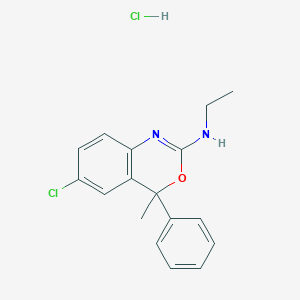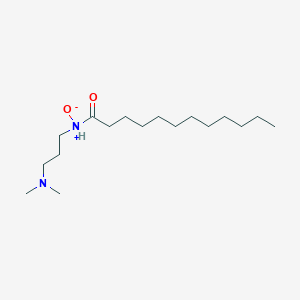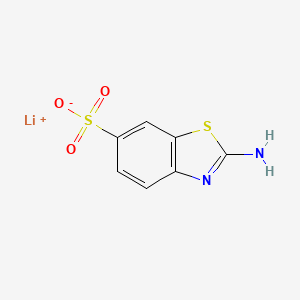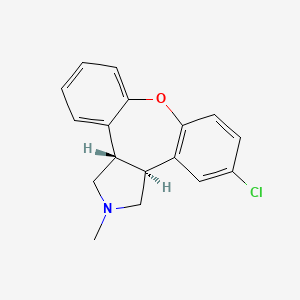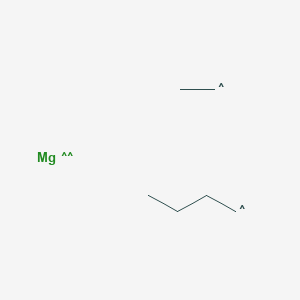
CID 102438078
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 102438078” is a novel anti-CD38 monoclonal antibody developed for the treatment of relapsed and refractory multiple myeloma. This compound is designed to target and bind to the CD38 protein, which is highly expressed on the surface of multiple myeloma cells, leading to their destruction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 102438078 involves the recombinant expression of the monoclonal antibody in mammalian cell lines. The process includes:
Gene Cloning: The gene encoding the monoclonal antibody is cloned into an expression vector.
Transfection: The expression vector is introduced into mammalian cells, such as Chinese hamster ovary cells.
Cultivation: The transfected cells are cultured in bioreactors under controlled conditions to produce the monoclonal antibody.
Purification: The monoclonal antibody is purified using techniques such as protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Bioreactors with higher capacities are used, and the purification process is optimized for efficiency and yield. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 102438078 primarily undergoes:
Binding Reactions: The monoclonal antibody binds specifically to the CD38 protein on the surface of multiple myeloma cells.
Immune-Mediated Reactions: The binding of this compound to CD38 triggers immune-mediated mechanisms such as antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of the target cells.
Common Reagents and Conditions
Reagents: The primary reagent is the monoclonal antibody itself.
Conditions: The reactions occur under physiological conditions within the human body.
Major Products Formed
The major product formed from these reactions is the destruction of multiple myeloma cells, leading to a reduction in tumor burden.
Scientific Research Applications
CID 102438078 has several scientific research applications, including:
Chemistry: Studying the structure and function of monoclonal antibodies and their interactions with target proteins.
Biology: Investigating the role of CD38 in multiple myeloma and other diseases.
Medicine: Developing targeted therapies for multiple myeloma and potentially other CD38-expressing malignancies.
Industry: Producing monoclonal antibodies for therapeutic use and conducting clinical trials to evaluate their efficacy and safety.
Mechanism of Action
CID 102438078 exerts its effects by binding to the CD38 protein on the surface of multiple myeloma cells. This binding triggers immune-mediated mechanisms such as antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of the target cells. The molecular targets involved include the CD38 protein and components of the immune system, such as natural killer cells and complement proteins.
Comparison with Similar Compounds
Similar Compounds
Daratumumab: Another anti-CD38 monoclonal antibody used for the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar therapeutic applications.
Uniqueness
CID 102438078 is unique in its ability to bind to a distinct epitope on the CD38 protein, which may result in improved efficacy and safety compared to other anti-CD38 monoclonal antibodies. Additionally, it has shown promising preclinical and clinical data, suggesting its potential as a first-line treatment for multiple myeloma.
Properties
InChI |
InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVECFARLYQAUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2].CCC[CH2].[Mg] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62202-86-2 |
Source


|
| Record name | Butylethylmagnesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62202-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
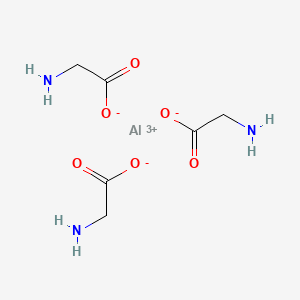
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)
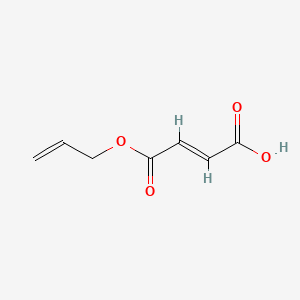
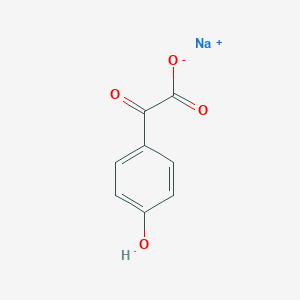
![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)
